molecular formula C20H23FN4O2 B2645470 (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034350-25-7

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2645470
CAS No.: 2034350-25-7
M. Wt: 370.428
InChI Key: CPMRXJKEXYSUQS-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, methoxy groups, and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols .

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-27-18-7-6-15(12-16(18)21)20(26)25-10-8-24(9-11-25)19-13-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMRXJKEXYSUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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